molecular formula C12H10BrClFN3O B6626945 2-bromo-5-chloro-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide

2-bromo-5-chloro-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide

Cat. No.: B6626945
M. Wt: 346.58 g/mol
InChI Key: ISDDTKQADYDZJQ-UHFFFAOYSA-N
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Description

2-bromo-5-chloro-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and fluorine atoms, along with an imidazole moiety

Properties

IUPAC Name

2-bromo-5-chloro-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClFN3O/c13-11-8(5-7(14)6-9(11)15)12(19)18-2-1-10-16-3-4-17-10/h3-6H,1-2H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDDTKQADYDZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCNC(=O)C2=C(C(=CC(=C2)Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common route starts with the halogenation of a benzamide derivative to introduce the bromine, chlorine, and fluorine atoms. This is followed by the coupling of the imidazole moiety through a nucleophilic substitution reaction.

    Halogenation: The benzamide precursor undergoes halogenation using reagents such as bromine, chlorine, and fluorine sources under controlled conditions to ensure selective substitution.

    Coupling Reaction: The halogenated benzamide is then reacted with 2-(1H-imidazol-2-yl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is crucial to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo further halogenation or dehalogenation reactions depending on the desired modifications.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Halogenation: Bromine, chlorine, and fluorine sources such as N-bromosuccinimide (NBS), thionyl chloride, and diethylaminosulfur trifluoride (DAST).

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substitution Products: Various halogenated derivatives.

    Oxidation Products: Oxidized imidazole derivatives.

    Hydrolysis Products: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-5-chloro-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the imidazole ring, which is known for its biological activity, makes it a candidate for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials with specific electronic or optical properties due to its halogenated aromatic structure.

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide is largely dependent on its interaction with biological targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The halogen atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-chloro-3-fluorobenzamide: Lacks the imidazole moiety, making it less versatile in biological applications.

    2-chloro-5-bromo-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide: Similar structure but different halogen positioning, which can affect its reactivity and biological activity.

    5-chloro-2-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide: Lacks the bromine atom, potentially altering its chemical and biological properties.

Uniqueness

The unique combination of bromine, chlorine, and fluorine atoms along with the imidazole moiety in 2-bromo-5-chloro-3-fluoro-N-[2-(1H-imidazol-2-yl)ethyl]benzamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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